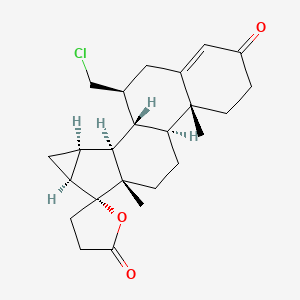
DL-Glyceraldehyde-1-d
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Glyceraldehyde-1-d is a deuterium-labeled form of glyceraldehyde, a simple monosaccharide. It is an important compound in biochemical research due to its role as an intermediate in various metabolic pathways. The presence of deuterium, a stable isotope of hydrogen, makes it particularly useful in studies involving metabolic tracing and reaction mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DL-Glyceraldehyde-1-d can be synthesized through the deuteration of glyceraldehyde. One common method involves the reduction of deuterated dihydroxyacetone using a suitable reducing agent. The reaction typically requires a deuterium source, such as deuterium oxide (D2O), and a catalyst to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be produced in bulk by chemical companies that specialize in isotopically labeled compounds. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
Análisis De Reacciones Químicas
Types of Reactions
DL-Glyceraldehyde-1-d undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glyceric acid.
Reduction: It can be reduced to glycerol.
Condensation: It can participate in aldol condensation reactions to form more complex sugars.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Condensation: Aldol condensation typically requires a base such as sodium hydroxide (NaOH) or an acid catalyst.
Major Products
Oxidation: Glyceric acid.
Reduction: Glycerol.
Condensation: More complex sugars like hexoses and pentoses.
Aplicaciones Científicas De Investigación
DL-Glyceraldehyde-1-d is widely used in scientific research due to its unique properties:
Chemistry: It is used in studies involving reaction mechanisms and isotope effects.
Biology: It serves as a tracer in metabolic studies to understand the pathways of carbohydrate metabolism.
Medicine: It is used in research on metabolic disorders and the development of diagnostic tools.
Industry: It is used in the synthesis of isotopically labeled compounds for various applications
Mecanismo De Acción
DL-Glyceraldehyde-1-d exerts its effects primarily through its involvement in metabolic pathways. The deuterium label allows researchers to trace its incorporation and transformation in biochemical reactions. It interacts with enzymes involved in glycolysis and other metabolic processes, providing insights into the dynamics of these pathways .
Comparación Con Compuestos Similares
Similar Compounds
DL-glyceraldehyde: The non-deuterated form of glyceraldehyde.
D-glyceraldehyde: The enantiomer of glyceraldehyde.
L-glyceraldehyde: The other enantiomer of glyceraldehyde
Uniqueness
DL-Glyceraldehyde-1-d is unique due to the presence of the deuterium label, which makes it particularly valuable in studies requiring isotopic tracing. This allows for more precise tracking of metabolic pathways and reaction mechanisms compared to its non-deuterated counterparts .
Propiedades
IUPAC Name |
1-deuterio-2,3-dihydroxypropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-MICDWDOJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)C(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
![2,6,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B583736.png)
![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)
![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)

